

Isomalt Thermal Stability Technical Support Center

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isomaltan*
Cat. No.: B039352

[Get Quote](#)

Welcome to the technical support center for Isomalt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing color changes in Isomalt during heating. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in scientific principles and practical laboratory experience.

Introduction to Isomalt's Thermal Properties

Isomalt is a sugar substitute, a type of sugar alcohol, widely used in pharmaceutical formulations and food products for its sugar-like physical properties.^[1] It is an equimolar mixture of two diastereomeric disaccharides: 1-O- α -D-glucopyranosido-D-mannitol (1,1-GPM) and 6-O- α -D-glucopyranosido-D-sorbitol (1,6-GPS).^[1] A key advantage of Isomalt in many applications is its high thermal and chemical stability.^{[2][3]} Unlike reducing sugars, Isomalt does not possess a reactive aldehyde group, which makes it non-reactive in Maillard browning reactions.^{[2][3]} Furthermore, it does not undergo caramelization, a pyrolytic browning process that sugars like sucrose experience at high temperatures.^{[4][5]} However, discoloration, typically a yellowing, can still occur under certain conditions, which this guide will help you to understand and prevent.

Troubleshooting Guide & FAQs

My Isomalt is turning yellow or brown during heating. What is happening?

This is a common observation when Isomalt is subjected to high temperatures. While Isomalt is known for its excellent thermal stability and resistance to common browning reactions, discoloration can occur primarily due to two reasons:

- Thermal Decomposition: When heated above its decomposition temperature, the molecular structure of Isomalt can begin to break down. This process can generate colored degradation products. The reported decomposition temperature for Isomalt is 160°C (320°F) or higher.^[6] Exceeding this temperature, especially for prolonged periods, can lead to a yellow to brownish hue.
- Presence of Impurities: The most likely cause for discoloration below the official decomposition temperature is the presence of impurities.^{[7][8]} Pharmaceutical-grade Isomalt is highly pure, but technical grades might contain trace amounts of reducing sugars (like glucose and fructose), residual catalysts from the hydrogenation process (like nickel), or other organic by-products.^{[9][10][11]} These impurities can be less thermally stable and may undergo caramelization or Maillard-like reactions, even in small quantities, leading to a noticeable color change in the bulk material.^[12]

It is crucial to differentiate this from caramelization and the Maillard reaction. Caramelization is the pyrolysis of sugar and does not occur with sugar alcohols like Isomalt.^{[4][12]} The Maillard reaction is a chemical reaction between amino acids and reducing sugars, which is also not characteristic of pure Isomalt due to the absence of reducing sugars.^{[2][13]}

What are the critical temperatures for heating Isomalt?

To maintain the clarity and colorlessness of Isomalt, it is essential to adhere to specific temperature ranges. Overheating is a primary cause of yellowing.^{[14][15]}

Parameter	Temperature Range (°C)	Temperature Range (°F)	Notes
Melting Point	145–150 °C [6][16][17]	293–302 °F	The point at which Isomalt transitions from a solid to a liquid.
Recommended Max. Holding Temperature	~150-160 °C	~302-320 °F	For holding in a liquid state without significant degradation.
Decomposition Temperature	>160 °C [6]	>320 °F	Exceeding this temperature will lead to thermal degradation and discoloration.
Recommended Pouring Temperature	~155-165 °C	~310-330 °F	A common working temperature for applications like candy making. [14]

Note: These values are approximate and can be influenced by the purity of the Isomalt and the presence of other substances in the formulation.

Could impurities in my Isomalt be the cause of discoloration?

Yes, this is a highly probable cause. The purity of Isomalt is critical for its thermal stability. [8]

Potential impurities include:

- Reducing Sugars: The manufacturing process of Isomalt starts with sucrose, which is converted to isomaltulose (a reducing sugar) before hydrogenation. [3] Incomplete hydrogenation can leave traces of isomaltulose or its breakdown products (glucose, fructose). These reducing sugars are susceptible to caramelization and can cause browning. [11]

- Mannitol and Sorbitol: While being components of the Isomalt molecules, free D-mannitol and D-sorbitol can also be present as impurities.[17]
- Heavy Metals: Catalysts like nickel are used in the hydrogenation process. Although purification steps are in place, trace amounts might remain and could potentially catalyze degradation reactions at high temperatures.[11]
- Other Organic Molecules: By-products from the initial sucrose conversion or subsequent processing steps could also be present.[18]

Always refer to the Certificate of Analysis (CoA) for your batch of Isomalt to check the levels of known impurities. For highly sensitive applications, using a high-purity, pharmaceutical-grade Isomalt is recommended.[19]

How does the physical form of Isomalt (powder vs. granules) affect heating?

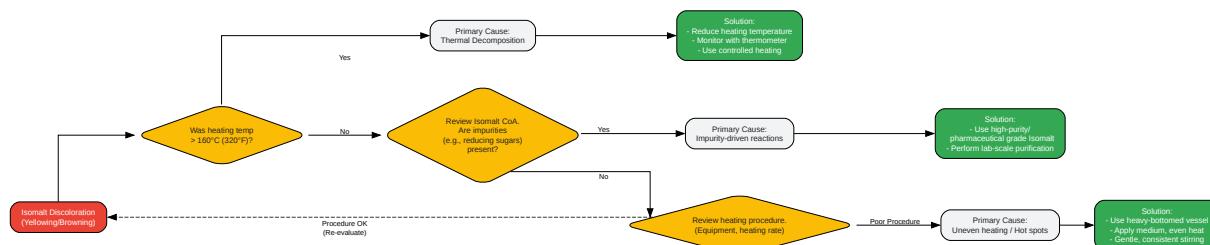
The physical form can influence the heating process. Powdered Isomalt has a larger surface area and may melt faster, but it can also be more prone to localized overheating and burning if not heated evenly.[15] Granulated Isomalt may take longer to melt but can allow for more uniform heat distribution, especially with gentle stirring.[15] Regardless of the form, the key is to ensure even heating to avoid hot spots.

What is the optimal procedure for heating Isomalt to prevent yellowing?

Following a controlled heating protocol is essential for preventing discoloration.

Recommended Heating Protocol:

- Use Appropriate Equipment: Employ a heavy-bottomed stainless steel pot or a borosilicate glass beaker to ensure even heat distribution.[7] Avoid scratched non-stick pans, as impurities can leach into the Isomalt.[15]
- Use Purified Water: If preparing an Isomalt solution, use distilled or deionized water to prevent the introduction of mineral impurities that could affect color.[7][20]


- Controlled Heating: Apply heat gradually on a medium setting.[15] Avoid high heat, which can cause the Isomalt at the edges of the container to overheat and yellow before the center has melted.[15]
- Gentle Agitation: Stir gently and intermittently as the Isomalt melts to ensure a uniform temperature throughout the mass.[5]
- Monitor Temperature: Use a calibrated thermometer to closely monitor the temperature, ensuring it does not exceed 160°C for prolonged periods.[14]
- Rapid Cooling (if applicable): Once the desired temperature is reached and the Isomalt is fully melted, if the protocol allows, the heating process can be stopped by briefly placing the container in a cold water bath to prevent further temperature rise from residual heat.[14]

Can the pH of my formulation impact Isomalt's color stability?

Pure Isomalt is chemically stable across a range of pH values.[6] However, extreme pH conditions (highly acidic or alkaline) combined with high temperatures can potentially promote hydrolysis of the glycosidic bond, although Isomalt is significantly more resistant to this than sucrose.[2] If reducing sugar impurities are present, an alkaline environment can accelerate the Maillard reaction, increasing the likelihood of browning.[13] For most pharmaceutical applications with pH values near neutral, the impact of pH on Isomalt's color is negligible.

Visual Troubleshooting Guide

The following diagram outlines a decision-making workflow for troubleshooting Isomalt discoloration.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for Isomalt discoloration.

Experimental Protocol: Lab-Scale Purification of Isomalt via Activated Carbon Treatment

This protocol is designed to reduce color-causing impurities in a small batch of Isomalt solution. This method is effective for removing various organic impurities.

Objective: To decolorize an Isomalt solution using activated carbon.

Materials:

- Isomalt
- Deionized or distilled water
- Powdered activated carbon (food or pharmaceutical grade)

- Glass beakers
- Magnetic stirrer and stir bar
- Heating mantle or hot plate
- Buchner funnel and filter flask
- Filter paper (e.g., Whatman No. 1)
- Vacuum source

Procedure:

- Prepare Isomalt Solution: Create a 40-50% (w/w) Isomalt solution by dissolving Isomalt in deionized water. Gentle heating and stirring can be used to facilitate dissolution.
- Add Activated Carbon: Heat the solution to 70-80°C. Add 1-3% activated carbon relative to the dry weight of the Isomalt.[\[21\]](#) For example, for 100g of Isomalt in solution, add 1-3g of activated carbon.
- Adsorption Step: Maintain the temperature at 70-80°C and stir the suspension for 30-60 minutes.[\[21\]](#) This allows the activated carbon to adsorb the impurities.
- Filtration: Set up the Buchner funnel with filter paper over a clean filter flask. Wet the filter paper with a small amount of deionized water to ensure a good seal.
- Remove Carbon: While the solution is still warm (to maintain lower viscosity), carefully pour the Isomalt-carbon slurry into the Buchner funnel and apply a vacuum. The activated carbon with the adsorbed impurities will be trapped by the filter paper.
- Collect Purified Solution: The clear, decolorized Isomalt solution will be collected in the filter flask.
- Further Processing: The purified Isomalt solution can now be concentrated or used directly in your application.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including safety glasses and heat-resistant gloves.
- Be cautious when handling hot solutions.
- Ensure the filtration apparatus is securely clamped.

References

- National Center for Biotechnology Information. (n.d.). Isomalt. PubChem Compound Database. Retrieved from [\[Link\]](#)
- Ataman Kimya. (n.d.). ISOMALT. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Sugar alcohol. Retrieved from [\[Link\]](#)
- Shandong Zhishang Chemical Co., Ltd. (n.d.). Isomalt Product Introduction. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Isomalt. Retrieved from [\[Link\]](#)
- Scribd. (n.d.). Isomalt: Characteristics and Applications. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN112920235A - Preparation method of isomalt.
- CD Formulation. (n.d.). Isomalt. Retrieved from [\[Link\]](#)
- PubMed. (2023). Polyol-mediated Maillard reaction modulation strategy for food chemical hazards inhibition and sensory quality maintenance of Cantonese bakery. Retrieved from [\[Link\]](#)
- Cakers Paradise. (2020). Isomalt – What It Is And How To Use It + Free Tutorial. Retrieved from [\[Link\]](#)
- A Versatile Sugar Substitute. (n.d.). Isomalt. Retrieved from [\[Link\]](#)
- ChemBK. (n.d.). Isomalt. Retrieved from [\[Link\]](#)

- The Secrets of Success ISOMALT. (2017). How to cook, hold, pour and store Isomalt. Retrieved from [\[Link\]](#)
- YouTube. (2023). Cooking Isomalt from Scratch vs. Using Pre-Tempered. Retrieved from [\[Link\]](#)
- Pharmaffiliates. (n.d.). Isomalt-impurities. Retrieved from [\[Link\]](#)
- Pharmaffiliates. (n.d.). Isomalt-impurities. Retrieved from [\[Link\]](#)
- FAO. (n.d.). ISOMALT. Retrieved from [\[Link\]](#)
- Taylor & Francis. (n.d.). Isomalt – Knowledge and References. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN104028167A - Isomalt granulation process.
- Wikipedia. (n.d.). Caramelization. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2023). Fabrication and Evaluation of Isomalt-Based Microfibers as Drug Carrier Systems. Retrieved from [\[Link\]](#)
- US Pharmacopeia (USP). (n.d.). Isomalt. Retrieved from [\[Link\]](#)
- PubMed. (2016). Physical Stability of Freeze-Dried Isomalt Diastereomer Mixtures. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Maillard reaction. Retrieved from [\[Link\]](#)
- PubMed. (2022). Food polyphenols and Maillard reaction: regulation effect and chemical mechanism. Retrieved from [\[Link\]](#)
- ACS Publications. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [\[Link\]](#)
- Sandiego. (n.d.). Browning reactions. Retrieved from [\[Link\]](#)
- ResearchGate. (2016). Physical Stability of Freeze-Dried Isomalt Diastereomer Mixtures. Retrieved from [\[Link\]](#)

- Institute of Food Science and Technology. (n.d.). Carbohydrates: caramelisation. Retrieved from [\[Link\]](#)
- YouTube. (2020). Cooking and Coloring Isomalt. Retrieved from [\[Link\]](#)
- YouTube. (2023). 5 Mistakes in Working With Isomalt. Retrieved from [\[Link\]](#)
- Cupcake Project. (2019). Isomalt Basics for Home Bakers - All About Isomalt. Retrieved from [\[Link\]](#)
- Sandiego. (2019). The Maillard Reaction. Retrieved from [\[Link\]](#)
- DOI. (2023). Effect of purity on thermophysical properties, thermal stability and corrosivity of ternary mixed salts. Retrieved from [\[Link\]](#)
- ijpab. (2019). Effect of pH Reduction on the Color of Cakes. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isomalt - Wikipedia [en.wikipedia.org]
- 2. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isomalt - CD Formulation [formulationbio.com]
- 4. Sugar alcohol - Wikipedia [en.wikipedia.org]
- 5. cakersparadise.com.au [cakersparadise.com.au]
- 6. Isomalt | 64519-82-0 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. fao.org [fao.org]
- 12. Caramelization - Wikipedia [en.wikipedia.org]
- 13. Maillard reaction - Wikipedia [en.wikipedia.org]
- 14. Isomalt - The Secrets of Success ISOMALT - How to cook, hold, pour and store Isomalt.
- Sugar Arts Institute: Cake Decorating Classes, Receptions, Functions.
[sugarartsinstitute.com]
- 15. youtube.com [youtube.com]
- 16. Isomalt – Functional Ingredient For Personal & Home Care [chemicalbull.com]
- 17. scribd.com [scribd.com]
- 18. CN112920235A - Preparation method of isomalt - Google Patents [patents.google.com]
- 19. usp.org [usp.org]
- 20. m.youtube.com [m.youtube.com]
- 21. CN104028167A - Isomalt granulation process - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Isomalt Thermal Stability Technical Support Center]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b039352#preventing-color-changes-in-isomalt-during-heating\]](https://www.benchchem.com/product/b039352#preventing-color-changes-in-isomalt-during-heating)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com